4-Nadgmg

Vue d'ensemble

Description

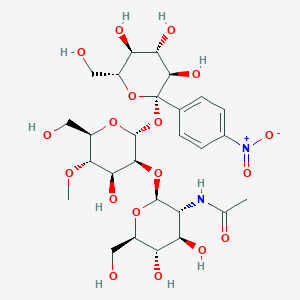

4-Nadgmg is a complex carbohydrate derivative It is composed of multiple sugar units linked together, with a 4-nitrophenyl group attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nadgmg typically involves multi-step organic synthesis. Each sugar unit is protected with suitable protecting groups to prevent unwanted reactions. The glycosidic bonds are formed using glycosylation reactions, often catalyzed by Lewis acids or other catalysts. The final step involves the deprotection of the sugar units and the attachment of the 4-nitrophenyl group.

Industrial Production Methods

Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the 4-nitrophenyl group.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Various substitution reactions can occur at the sugar units or the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

Biology: Studied for its interactions with enzymes and other biomolecules.

Industry: Used in the synthesis of complex carbohydrates for various industrial applications.

Mécanisme D'action

The mechanism of action of 4-Nadgmg involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl β-D-glucopyranoside: A simpler compound with a single sugar unit.

4-Nitrophenyl α-D-mannopyranoside: Another similar compound with a different sugar unit.

Uniqueness

4-Nadgmg is unique due to its complex structure, which includes multiple sugar units and a 4-nitrophenyl group

Activité Biologique

4-Nadgmg, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound (4-nitro-2-(methylthio)benzyl methylcarbamate) is characterized by its unique chemical structure, which contributes to its biological activity. The presence of the nitro group and methylthio moiety plays a significant role in its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Antimicrobial Properties : this compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Effects : It modulates inflammatory pathways, making it a candidate for treating inflammatory diseases.

1. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a concentration-dependent scavenging effect.

| Concentration (μg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains using the disc diffusion method. The Minimum Inhibitory Concentration (MIC) was determined for each strain.

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 12 |

| Pseudomonas aeruginosa | 75 | 14 |

3. Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).

Case Study 1: Antimicrobial Efficacy

A study conducted by Awang et al. evaluated the antibacterial properties of various organotin(IV) dithiocarbamate complexes, including derivatives of this compound. The results showed that these complexes exhibited moderate to good antibacterial activity against ESKAPE pathogens, with the phenyl-containing complex showing particularly strong inhibition comparable to standard antibiotics like ampicillin .

Case Study 2: Anti-inflammatory Potential

Research published in Molecules highlighted the anti-inflammatory effects of compounds similar to this compound in murine models. The study reported a significant decrease in paw edema in treated mice compared to controls, suggesting potential therapeutic applications for inflammatory conditions .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O18/c1-10(33)28-16-19(36)17(34)13(7-30)43-25(16)45-23-21(38)22(42-2)15(9-32)44-26(23)47-27(11-3-5-12(6-4-11)29(40)41)24(39)20(37)18(35)14(8-31)46-27/h3-6,13-26,30-32,34-39H,7-9H2,1-2H3,(H,28,33)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUYCPKVMQERHF-ITEYERCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OC3(C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)[N+](=O)[O-])CO)OC)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)[N+](=O)[O-])CO)OC)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156891 | |

| Record name | 4-Nitrophenyl O-(2-acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131089-46-8 | |

| Record name | 4-Nitrophenyl O-(2- acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131089468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl O-(2-acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.